molecular formula C20H41BrN2 B12346002 3-hexadecyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide

3-hexadecyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide

Cat. No.: B12346002
M. Wt: 389.5 g/mol
InChI Key: STESGJHDBJZDRY-UHFFFAOYSA-N
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Description

3-hexadecyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide, also known as 1-hexadecyl-3-methylimidazolium bromide, is an ionic liquid with a long carbon chain. This compound is characterized by the presence of a 1-hexadecyl-3-methylimidazolium cation and a bromide anion. It is known for its unique properties, such as low vapor pressure, high thermal stability, and good solubility in water and organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexadecyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide typically involves the reaction of 1-hexadecylimidazole with methyl bromide. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-hexadecyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-hexadecyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hexadecyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide involves its interaction with various molecular targets. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The imidazolium ring can interact with nucleophilic sites on biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 1-hexadecyl-3-methylimidazolium chloride
  • 1-hexadecyl-3-methylimidazolium nitrate
  • 1-hexadecyl-3-methylimidazolium acetate

Uniqueness

Compared to its analogs, 3-hexadecyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide exhibits unique properties such as higher thermal stability and better solubility in certain solvents. These characteristics make it particularly suitable for high-temperature applications and specific solvent systems .

Properties

Molecular Formula

C20H41BrN2

Molecular Weight

389.5 g/mol

IUPAC Name

3-hexadecyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide

InChI

InChI=1S/C20H40N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;/h18-19H,3-17,20H2,1-2H3;1H

InChI Key

STESGJHDBJZDRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C[NH+](C=C1)C.[Br-]

Origin of Product

United States

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